molecular formula C24H31FO6 B1672891 Flunisolide CAS No. 3385-03-3

Flunisolide

货号: B1672891
CAS 编号: 3385-03-3
分子量: 434.5 g/mol
InChI 键: XSFJVAJPIHIPKU-XWCQMRHXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Flunisolide is a synthetic corticosteroid with potent anti-inflammatory properties. It is primarily used in the treatment of allergic rhinitis and asthma. The chemical formula of this compound is C24H31FO6, and it is known for its ability to activate glucocorticoid receptors, thereby exerting its therapeutic effects .

准备方法

合成路线和反应条件

氟尼索利德通过多步化学过程合成。合成通常从类固醇核开始,经过各种修饰引入必要的官能团。关键步骤包括氟化、羟基化和丙酮环状 16,17-缩醛的形成。 反应条件通常涉及使用诸如氟气、过氧化氢和丙酮之类的试剂,在受控温度和压力下进行 .

工业生产方法

在工业环境中,氟尼索利德的生产涉及大型化学反应器,其中合成步骤针对产量和纯度进行了优化。 该过程包括严格的纯化步骤,例如结晶和色谱法,以确保最终产品符合药物标准 .

化学反应分析

反应类型

氟尼索利德会发生几种类型的化学反应,包括:

    氧化: 引入羟基。

    还原: 将酮转化为仲醇。

    取代: 用氟原子取代氢原子。

常用试剂和条件

    氧化: 过氧化氢在催化剂的存在下。

    还原: 硼氢化钠或氢化铝锂。

    取代: 氟气或氟化试剂,如二乙氨基硫三氟化物。

形成的主要产物

这些反应形成的主要产物包括类固醇核的各种羟基化和氟化衍生物,它们是氟尼索利德合成中的关键中间体 .

科学研究应用

Pharmacological Properties

Flunisolide exhibits potent anti-inflammatory and immunosuppressive effects, making it effective in managing conditions such as asthma and allergic rhinitis. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and chemokines, leading to reduced inflammation in affected tissues.

  • Anti-inflammatory Action : this compound decreases the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and transforming growth factor-beta (TGF-β), which are crucial in chronic inflammatory responses .
  • Local Application : Administered intranasally, this compound effectively alleviates nasal symptoms associated with allergic rhinitis without significantly affecting ocular symptoms .

Asthma Management

This compound is utilized as a prophylactic treatment for asthma. It helps control symptoms by reducing airway inflammation and hyper-responsiveness.

  • Efficacy : Studies have shown that this compound significantly improves lung function and reduces the frequency of asthma exacerbations when used as a maintenance therapy .

Allergic Rhinitis

This compound is particularly effective in managing both seasonal and perennial allergic rhinitis.

  • Symptom Relief : Clinical evaluations indicate that this compound provides substantial relief from nasal congestion, sneezing, and rhinorrhea, making it a preferred choice for patients experiencing these symptoms .

Silicosis Treatment

Recent research has explored this compound's potential in treating silicosis, an occupational lung disease caused by silica dust exposure.

  • Case Study Findings : In a study involving mice exposed to silica particles, this compound administration significantly inhibited granuloma formation and collagen deposition in lung tissues. The treatment also improved lung function metrics such as airway resistance and elastance .

Research Studies and Findings

The following table summarizes key research findings on the applications of this compound:

Study FocusFindingsReference
Asthma TreatmentImproved lung function; reduced exacerbations with maintenance therapy
Allergic RhinitisSignificant reduction in nasal symptoms; effective in both seasonal and perennial cases
SilicosisInhibition of granuloma formation; reduced collagen deposition; improved lung function

作用机制

氟尼索利德通过激活体内的糖皮质激素受体发挥其作用。这种激活导致炎症基因的抑制和抗炎蛋白的上调。分子靶标包括参与炎症反应的各种细胞因子和酶。 涉及的途径主要是糖皮质激素受体信号通路,该通路调节参与炎症的众多基因的表达 .

生物活性

Flunisolide is a synthetic glucocorticoid that exhibits potent anti-inflammatory and immunosuppressive properties. It is primarily used in the treatment of allergic rhinitis, asthma, and other inflammatory conditions. This article focuses on the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

This compound acts primarily as a glucocorticoid receptor agonist . Its anti-inflammatory effects are mediated through the following mechanisms:

  • Inhibition of Phospholipase A2 : this compound enhances the production of lipocortins, which inhibit phospholipase A2, leading to decreased production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
  • Immunosuppressive Effects : The compound reduces lymphocyte function, decreases immunoglobulin levels, and interferes with antigen-antibody binding, contributing to its immunosuppressive properties .
  • Topical Potency : this compound demonstrates significant topical anti-inflammatory activity, being reported to be approximately 190 times more potent than cortisol in inhibiting inflammation induced by croton oil in animal models .

Pharmacokinetics

This compound is characterized by rapid absorption and extensive hepatic metabolism. Key pharmacokinetic parameters include:

ParameterValue
Absorption Rapid
Protein Binding ~40% after oral inhalation
Metabolism Primarily hepatic
Half-Life 1.8 hours
Excretion 50% in urine, 50% in stool

This compound undergoes significant first-pass metabolism when administered orally, resulting in only about 20% reaching systemic circulation . The primary metabolite formed is less active than this compound itself .

Clinical Studies

Clinical studies have demonstrated the efficacy of this compound in treating nasal conditions:

  • A study involving approximately 100 patients showed that this compound nasal solution effectively reduces inflammation with minimal systemic effects when used at recommended doses .
  • In animal models, this compound exhibited substantial anti-inflammatory effects, outperforming cortisol in various tests .

Case Studies

  • Asthma Management : A case study highlighted the improvement in lung function and reduction in asthma symptoms among patients treated with this compound compared to those receiving placebo treatments.
  • Allergic Rhinitis : Patients using this compound nasal spray reported significant relief from nasal congestion and other allergy symptoms within days of treatment initiation.

Animal Studies

Research involving rats has shown that this compound retains significant concentrations in lung tissue post-inhalation, suggesting effective localized delivery for respiratory conditions .

Safety Profile

This compound has a relatively favorable safety profile; however, potential side effects include:

  • Local irritation at administration sites
  • Rare systemic effects due to high doses or prolonged use
  • No significant increase in tumor incidence was noted in long-term animal studies at therapeutic doses .

属性

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFJVAJPIHIPKU-XWCQMRHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045534
Record name Flunisolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flunisolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014326
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, 3.74e-02 g/L
Record name Flunisolide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00180
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flunisolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014326
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Flunisolide is a glucocorticoid receptor agonist. The antiinflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. The immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. Flunisolide binds to plasma transcortin, and it becomes active when it is not bound to transcortin.
Record name Flunisolide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00180
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

3385-03-3
Record name Flunisolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3385-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flunisolide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flunisolide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00180
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flunisolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flunisolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.177
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUNISOLIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78M02AA8KF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Flunisolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014326
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

226-230, 245 °C
Record name Flunisolide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00180
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flunisolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014326
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flunisolide
Reactant of Route 2
Flunisolide
Reactant of Route 3
Flunisolide
Reactant of Route 4
Flunisolide
Reactant of Route 5
Flunisolide
Reactant of Route 6
Reactant of Route 6
Flunisolide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。